molecular formula C11H9NO3 B075006 5-Methyl-3-phenylisoxazole-4-carboxylic acid CAS No. 1136-45-4

5-Methyl-3-phenylisoxazole-4-carboxylic acid

Cat. No.: B075006
CAS No.: 1136-45-4
M. Wt: 203.19 g/mol
InChI Key: PENHKTNQUJMHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-phenylisoxazole-4-carboxylic acid (C₁₁H₉NO₃) is a heterocyclic compound featuring an isoxazole ring fused with a phenyl group and a carboxylic acid substituent. Its crystal structure reveals a dihedral angle of 56.64° between the phenyl and isoxazole rings, with the carboxylic acid group nearly coplanar to the isoxazole moiety (C–C–C–O torsion angle: -3.3°) . The molecule forms a three-dimensional network via O–H⋯O hydrogen bonds (head-to-head dimers) and additional C–H⋯N hydrogen bonds and π–π stacking interactions .

The compound exhibits broad bioactivity, including antitumor, antiviral, antifungal, and anti-HIV properties . Its vibrational frequencies and electronic structure have been extensively studied using FT-IR, Raman spectroscopy, and computational methods (e.g., DFT), confirming its stability and reactivity . Industrially, it serves as a pharmaceutical intermediate and is recognized as Oxacillin Sodium Monohydrate Impurity C in pharmacopeial standards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid typically involves the reaction of ethyl acetoacetate with benzoyl chloride oxime in the presence of a base such as sodium hydroxide. The reaction mixture is cooled to 0°C and maintained at this temperature to control the exothermic reaction. The pH is adjusted to around 7-8 initially and then to 9-9.5, followed by heating to remove ethanol and subsequent cooling and addition of water .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various isoxazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research has shown that isoxazole derivatives, including MPIA, exhibit significant anti-tumor properties. In a study by Kang et al. (2000), various isoxazole compounds were synthesized and evaluated for their cytotoxic effects against cancer cell lines. MPIA demonstrated promising activity, indicating its potential as a lead compound for developing anti-cancer drugs .

2. Antiviral Properties
Lee et al. (2009) investigated the antiviral effects of isoxazole derivatives, finding that MPIA exhibited inhibitory activity against certain viral strains. This suggests that MPIA could be further explored for its potential in antiviral drug development .

3. Antifungal and Antibacterial Activities
Studies have indicated that MPIA has antifungal and antibacterial properties, making it a candidate for agricultural applications as a fungicide or bactericide. The compound's efficacy against pathogens could be leveraged to enhance crop protection strategies .

Agricultural Applications

1. Plant Growth Regulation
Isoxazoles, including MPIA, have been studied for their ability to regulate plant growth. Their application can improve crop yields and resistance to environmental stressors . The compound's role as a plant growth regulator can be critical in sustainable agriculture practices.

2. Fungicidal Properties
The fungicidal activity of MPIA makes it suitable for use in agricultural formulations aimed at controlling fungal diseases in crops. Its efficacy in this area can contribute to reducing crop losses and improving food security.

Material Science Applications

1. Synthesis of Pharmaceutical Intermediates
MPIA is utilized in the synthesis of intermediates for penicillin production. It serves as a key building block in the chemical pathways leading to the formation of beta-lactam antibiotics, which are crucial in treating bacterial infections .

Case Studies

StudyFocusFindings
Kang et al., 2000Antitumor ActivityMPIA showed significant cytotoxic effects on cancer cell lines, indicating potential as an anti-cancer agent.
Lee et al., 2009Antiviral PropertiesDemonstrated inhibitory effects on specific viral strains, suggesting use in antiviral drug development.
Basappa et al., 2003Antifungal ActivityConfirmed antifungal properties, supporting its application as a fungicide in agriculture.

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an acylating agent, modifying the structure and function of target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The biological and physicochemical properties of isoxazole derivatives are highly sensitive to substituent modifications. Key analogues include:

Compound Name Substituents Molecular Weight Key Properties/Applications References
5-Methyl-3-phenylisoxazole-4-carboxylic acid -COOH, -CH₃, -Ph 203.19 g/mol Antiviral, catalytic ligand
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate -COOEt instead of -COOH 231.24 g/mol Enhanced lipophilicity; precursor for drug synthesis
5-(Trifluoromethyl)-3-phenylisoxazole-4-carboxylic acid -CF₃ instead of -CH₃ 257.18 g/mol Increased metabolic stability
5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid -NO₂ on phenyl ring 248.20 g/mol Improved electron-withdrawing effects

Key Observations :

  • Esterification (e.g., ethyl ester) increases lipophilicity, making derivatives more suitable for membrane penetration in drug design .
  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance metabolic stability and modulate electronic properties for catalytic applications .

Antiviral and Antimicrobial Activity

  • This compound exhibits inhibitory activity against Coxsackievirus B3/B6 (IC₅₀: 12–18 μM) and is used in triazole derivatives for antiviral therapy .
  • 5-Methyl-3-phenylisoxazole-4-carbohydrazide (5b) (derived from the parent acid) shows antibacterial activity against Staphylococcus aureus (MIC: 8 μg/mL), outperforming pyrazole analogues (e.g., 5a) due to improved hydrogen-bonding capacity .

Pharmacokinetic and Physicochemical Properties

Property This compound Ethyl Ester Derivative 5-(Trifluoromethyl) Derivative
Melting Point 191–193°C 125–127°C 205–207°C
Solubility (Water) Low (0.1 mg/mL) Insoluble Very low (<0.01 mg/mL)
logP 1.8 3.1 2.5
Bioavailability Moderate (oral) High (oral) High (oral)

Insights :

  • The ethyl ester derivative’s higher logP (3.1 vs. 1.8) correlates with improved membrane permeability .
  • The trifluoromethyl group reduces solubility but enhances in vivo stability by resisting oxidative metabolism .

Biological Activity

5-Methyl-3-phenylisoxazole-4-carboxylic acid (MPIA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of MPIA, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a planar structure with a dihedral angle of approximately 56.64° between the phenyl and isoxazole rings. The carboxylic acid group is nearly coplanar with the isoxazole ring, which facilitates hydrogen bonding and π-π stacking interactions, essential for its biological activity .

1. Antiviral Activity

Research has demonstrated that MPIA exhibits antiviral properties. In a study evaluating various derivatives against Coxsackievirus B3 (CVB3), MPIA was synthesized as an important intermediate and showed promising antiviral effects with an IC50 value indicating effective inhibition of viral replication . The structure-activity relationship (SAR) analysis revealed that modifications to the isoxazole moiety could enhance antiviral potency.

2. Cardiovascular Effects

MPIA has been implicated in cardiovascular research, particularly in the modulation of transcription factors involved in cardiac hypertrophy. A study indicated that MPIA can inhibit the interaction between GATA4 and NKX2-5 transcription factors, which are crucial for cardiac remodeling processes. This inhibition was associated with reduced hypertrophic signaling in vitro and improved cardiac function in vivo, suggesting potential therapeutic applications for heart failure .

3. Antioxidant Properties

The antioxidant capacity of MPIA has been evaluated using various models, including human primary fibroblasts and the nematode Caenorhabditis elegans. Results indicated that MPIA possesses significant antioxidant properties, outperforming traditional antioxidants like quercetin . This suggests its potential use in mitigating oxidative stress-related diseases.

The mechanisms underlying the biological activities of MPIA are multifaceted:

  • Inhibition of Protein-Protein Interactions : MPIA has been shown to disrupt the interaction between critical transcription factors (GATA4 and NKX2-5), which may contribute to its cardioprotective effects .
  • Antiviral Mechanism : The compound's ability to inhibit viral replication may involve interference with viral entry or replication processes, although further studies are needed to elucidate these pathways .

Case Studies

  • Cardiac Hypertrophy Model : In a murine model of myocardial infarction, administration of MPIA resulted in decreased cardiac hypertrophy markers and improved left ventricular function compared to controls. This study highlights MPIA's potential as a therapeutic agent in heart failure management .
  • Antioxidant Efficacy : A comparative study using C. elegans demonstrated that MPIA significantly reduced reactive oxygen species levels and improved organismal lifespan under oxidative stress conditions, supporting its role as an antioxidant .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AntiviralInhibits CVB3 replication
CardiovascularInhibits GATA4-NKX2-5 interaction
AntioxidantReduces oxidative stress in fibroblasts

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound across various disease models. Investigations into its pharmacokinetics, optimal dosing strategies, and long-term effects will be crucial for translating these findings into clinical applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-methyl-3-phenylisoxazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via two main pathways:

  • Pathway 1 : Benzaldehyde oxime undergoes nitrile oxide cycloaddition with ethyl acetoacetate in the presence of ZnCl₂ to form ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, followed by saponification with NaOH to yield the carboxylic acid (yield: ~80%) .
  • Pathway 2 : Thiosemicarbazide and carboxylic acid derivatives react to form triazole intermediates, which are coupled with this compound using EDC/HOBt (yield: ~80%) .

Key Considerations :

  • Pathway 1 avoids chromatographic purification, favoring direct recrystallization .
  • Pathway 2 requires anhydrous conditions for triazole-thioether formation .

Table 1: Synthesis Optimization

MethodStarting MaterialsKey Reagents/ConditionsYieldReference
Cycloaddition/saponificationBenzaldehyde oxime, ethyl acetoacetateZnCl₂, NaOH, ethanol80%
Triazole couplingThiosemicarbazide, methyl iodideEDC/HOBt, DMSO/NaOH80%

Q. How is this compound characterized structurally?

X-ray crystallography reveals:

  • Conformation : The isoxazole ring adopts a syn-clinal conformation relative to the phenyl ring (C1–C6–C7–N8 torsion angle: -54.4°) .
  • Intermolecular interactions : Stabilized by O–H···O hydrogen bonds (head-to-head dimers) and π–π stacking (slippage: 1.284 Å) between phenyl groups .

Methodology :

  • Single-crystal X-ray diffraction (Cu-Kα radiation, 273 K) .
  • Spectroscopic validation via ¹H NMR (DMSO-d₆, 400 MHz) and mass spectrometry (e.g., m/z 310 [M+H]⁺ for derivatives) .

Q. What are the key safety considerations for handling this compound?

  • Storage : Protect from light and moisture; store in sealed containers at 0–6°C .
  • Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does this compound serve as a building block in antiviral drug development?

The compound is a precursor for triazole derivatives with anti-Coxsackievirus B3/B6 activity (IC₅₀: 10–50 μM). For example:

  • Compound 3a (triazole derivative) showed IC₅₀ = 12.5 μM against CVB3, comparable to ribavirin (IC₅₀ = 10.2 μM) .

Experimental Design :

  • Antiviral assays: Vero cells infected with CVB3/CVB6, treated with compound/DMSO controls.
  • Cytopathic effect (CPE) inhibition measured via Reed-Muench method .

Table 2: Biological Activity of Derivatives

CompoundTarget VirusIC₅₀ (μM)Selectivity Index (SI)*Reference
3aCVB312.55.2
3bCVB618.73.8
*SI = CC₅₀ (cytotoxicity)/IC₅₀

Q. What strategies improve the yield of isoxazole derivatives during coupling reactions?

  • Activation Reagents : EDC/HOBt enhances coupling efficiency (yield: 80%) compared to DCC .
  • Solvent Optimization : DMSO improves solubility of hydrophobic intermediates .
  • Purification : Avoid column chromatography; use recrystallization (ethanol/water) for acid intermediates .

Case Study :

  • Coupling this compound with 6-aminopenicillanic acid under EDC/HOBt yielded a β-lactam antibiotic precursor (patented method) .

Q. How do structural modifications impact the compound’s physicochemical properties?

  • Electron-Withdrawing Groups : Nitro or sulfone substituents increase polarity, improving aqueous solubility but reducing membrane permeability .
  • Steric Effects : Bulky aryl groups (e.g., 2,4-dinitrophenyl) hinder crystallinity, complicating X-ray analysis .

Analytical Challenges :

  • Use differential scanning calorimetry (DSC) to assess melting points (e.g., 192–194°C for USP reference standards) .

Q. What advanced techniques resolve contradictions in reported biological activities?

  • Metabolite Profiling : LC-MS/MS to identify active metabolites vs. parent compound .
  • Crystallographic Validation : Compare hydrogen-bonding motifs to rule out polymorphism-related activity variations .

Example : Discrepancies in IC₅₀ values for triazole derivatives were resolved by standardizing cell culture protocols (e.g., CPE scoring at 48 hrs post-infection) .

Data Gaps for Future Research

  • Pharmacokinetic studies (e.g., plasma stability of derivatives).
  • Computational modeling of SAR for anti-enterovirus activity.

Properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHKTNQUJMHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061556
Record name 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-45-4
Record name 5-Methyl-3-phenylisoxazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1136-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-phenylisoxazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-phenylisoxazole-4-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3-phenylisoxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-3-PHENYLISOXAZOLE-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL8HD4RP5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester (0.853 g, 3.69 mmol) in methanol (12 mL) was added 2N NaOH (8 mL) the reaction solution was stirred at ambient temperature for 60 hr. The solution was dilute with water and extracted twice with ethyl acetate. The combined extract was washed with brine and dried over MgSO4 and concentrated. Recrystallization (hexanes/ethyl acetate) afforded a white solid (0.540 g, 72% yield).
Quantity
0.853 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Hydroxyphenyl)-phenyliodanium
5-Methyl-3-phenylisoxazole-4-carboxylic acid
(2-Hydroxyphenyl)-phenyliodanium
5-Methyl-3-phenylisoxazole-4-carboxylic acid
(2-Hydroxyphenyl)-phenyliodanium
5-Methyl-3-phenylisoxazole-4-carboxylic acid
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
5-Methyl-3-phenylisoxazole-4-carboxylic acid
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
5-Methyl-3-phenylisoxazole-4-carboxylic acid
(2-Hydroxyphenyl)-phenyliodanium
5-Methyl-3-phenylisoxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.